molecular formula C15H21N3OS B2610435 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE CAS No. 391863-93-7

2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B2610435
CAS No.: 391863-93-7
M. Wt: 291.41
InChI Key: LDJPRNWUPDVICE-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a synthetic organic compound characterized by the presence of an adamantane moiety and a 1,3,4-thiadiazole ring

Scientific Research Applications

Chemistry

In chemistry, 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is studied for its unique structural properties, which can influence the reactivity and stability of the compound. It serves as a model compound for studying the effects of bulky substituents on reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The adamantane group is known for its lipophilicity and ability to cross biological membranes, making it a valuable scaffold in drug design.

Medicine

Medically, derivatives of this compound are explored for their antiviral, antibacterial, and anticancer activities. The thiadiazole ring is a common motif in many bioactive molecules, contributing to the compound’s potential therapeutic effects.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its rigid structure and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with acetic anhydride under reflux conditions.

    Introduction of the Adamantane Group: Adamantane can be introduced via a nucleophilic substitution reaction. Adamantane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate then reacts with the thiadiazole derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the amide group.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Reduced thiadiazole derivatives or ring-opened products.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances membrane permeability, allowing the compound to reach intracellular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This dual functionality makes the compound a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-(ADAMANTAN-1-YL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE: Lacks the methyl group on the thiadiazole ring, which can affect its reactivity and biological activity.

    2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-OXADIAZOL-2-YL)ACETAMIDE:

Uniqueness

The presence of both the adamantane and the 5-methyl-1,3,4-thiadiazole moieties in 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE provides a unique combination of lipophilicity and electronic properties. This makes it particularly interesting for applications requiring membrane permeability and specific molecular interactions.

Properties

IUPAC Name

2-(1-adamantyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-9-17-18-14(20-9)16-13(19)8-15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJPRNWUPDVICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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